4-Hydroxy-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

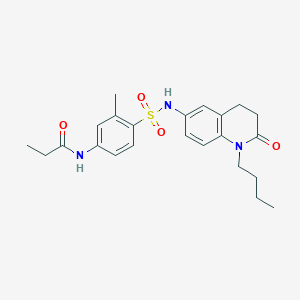

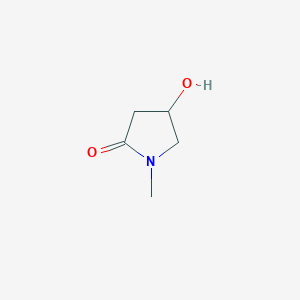

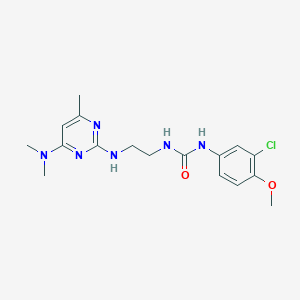

4-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2. It has a molecular weight of 115.13 . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-1-methylpyrrolidin-2-one is 1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 . This indicates that the compound contains a five-membered pyrrolidine ring with a hydroxy group at the 4-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis

4-Hydroxy-1-methylpyrrolidin-2-one is an oil at room temperature . The compound is stored at room temperature .Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-1-methylpyrrolidin-2-one: derivatives have been explored for their potential as antimicrobial agents. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, offering a promising avenue for the development of new antibiotics and antifungal medications .

Anticancer Activity

Research has indicated that certain derivatives of 4-Hydroxy-1-methylpyrrolidin-2-one exhibit significant anticancer properties. These compounds can inhibit the growth of cancer cells, including lung and CNS cancer cells, by interfering with cellular mechanisms .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-Hydroxy-1-methylpyrrolidin-2-one make it a valuable compound in the development of treatments for chronic inflammatory diseases. It can be used to reduce inflammation in various conditions, potentially improving patient outcomes .

Antidepressant Activity

Derivatives of 4-Hydroxy-1-methylpyrrolidin-2-one have been studied for their antidepressant effects. These compounds may interact with neurological pathways to alleviate symptoms of depression, providing a basis for novel antidepressant drugs .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has led to the exploration of 4-Hydroxy-1-methylpyrrolidin-2-one derivatives as potential anti-HCV agents. Their ability to inhibit the replication of the virus could be harnessed to treat HCV infections .

Industrial Applications

Beyond its biomedical applications, 4-Hydroxy-1-methylpyrrolidin-2-one is also utilized in industrial settings. It serves as an intermediate in the synthesis of various chemicals and materials, demonstrating its versatility and importance in chemical manufacturing processes .

Safety and Hazards

The safety information for 4-Hydroxy-1-methylpyrrolidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands before breaks and immediately after handling the product .

Future Directions

Pyrrolidine compounds, such as 4-Hydroxy-1-methylpyrrolidin-2-one, have been recognized for their promising biological effects . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

Target of Action

4-Hydroxy-1-methylpyrrolidin-2-one, also known as Methyl pyrrolidone , is a compound that is currently under investigation for its potential therapeutic applications .

Mode of Action

It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Biochemical Pathways

It is known that n-methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide; this intermediate is further hydroxylated to 2-hydroxy-n-methylsuccinimide .

Result of Action

It is known that pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-1-methylpyrrolidin-2-one can be influenced by various environmental factors. For instance, it is used in the pharmaceutical industry in the formulation for drugs by both oral and transdermal delivery routes . It is also used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation . .

properties

IUPAC Name |

4-hydroxy-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVSMWSPGZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222856-39-5 |

Source

|

| Record name | 4-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)

![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)

![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)

![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)

![6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2889613.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)

![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)